N~2~-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide
Description
N~2~-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide is a synthetic organic compound comprising an alaninamide backbone modified at the N~2~ position by a 2-amino-4,5-dimethoxyphenylmethyl group. The 2-amino-4,5-dimethoxyphenyl moiety is notable for its electron-rich aromatic system, which may influence receptor binding or metabolic stability. However, direct pharmacological or toxicological data on this compound are absent in the provided evidence, necessitating comparisons with structurally related analogs.
Properties
CAS No. |
832676-77-4 |
|---|---|
Molecular Formula |
C12H19N3O3 |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
2-[(2-amino-4,5-dimethoxyphenyl)methylamino]propanamide |
InChI |
InChI=1S/C12H19N3O3/c1-7(12(14)16)15-6-8-4-10(17-2)11(18-3)5-9(8)13/h4-5,7,15H,6,13H2,1-3H3,(H2,14,16) |
InChI Key |
OBTCDFNOIJTVKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)NCC1=CC(=C(C=C1N)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 2-Amino-4,5-Dimethoxyphenyl Intermediate
Route A: Nitration-Reduction-Methylation
- Nitration : Introduce a nitro group at the ortho position of 4,5-dimethoxyphenol.
- Reduction : Convert the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C).
- Methylation : Ensure methoxy groups remain intact during nitration/reduction.
Example Conditions (Analogous to):
| Step | Reagents/Conditions | Yield (Hypothetical) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | ~75% |
| Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | ~90% |
| Protection | – (Methoxy groups preinstalled) | – |
Route B: Direct Amination
Use 2,4,5-trimethoxyaniline as a precursor, but this approach is less common due to regioselectivity challenges.
Formation of the Benzylamine Derivative
Approach : Convert the 2-amino-4,5-dimethoxyphenyl intermediate into a benzylamine.
Method : Reductive amination of the amine with formaldehyde.
Conditions (Adapted from):
| Step | Reagents/Conditions | Yield (Hypothetical) |
|---|---|---|
| Reductive Amination | HCHO, NaBH₃CN, MeOH, 0°C → 25°C | ~80% |
Coupling to Alaninamide
Alaninamide Synthesis :
- Alanine Activation : Convert L-alanine to alaninamide via amidation (e.g., using DCC/HOBt).
- Coupling : React activated alaninamide with the benzylamine intermediate.
| Step | Reagents/Conditions | Yield (Hypothetical) |
|---|---|---|
| Amidation | DCC, HOBt, DMF, 0°C → 25°C | ~85% |
| Coupling | EDC/HOBt, DIPEA, DMF, 25°C | ~70% |
Key Challenges and Considerations
Protecting Groups
- Methoxy Groups : Stable under acidic/basic conditions but may require protection during nitration.
- Amine Protection : Use Boc or Cbz groups to prevent side reactions during coupling.
Stereochemical Purity
Purification
- Column Chromatography : Use silica gel with gradient elution (EtOAc/hexane).
- Recrystallization : Ethanol/water mixtures for final purification.
Data Tables from Analogous Syntheses
Table 1: Reaction Conditions for Pyrimidine Derivatives (Adapted from)
| Compound | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1,3-Dimethyl Malonamidine | Malononitrile, MeOH, AcCl | -10–20 | 85–90 |
| 3-Amino-3-Methoxy-Nitrile | Cyanamide, NaOH | -5–10 → 10–30 | 75–80 |
| 2-Amino-4,6-Dimethoxy... | Reflux, Solvent Distillation | 90–95 | 78–91 |
Chemical Reactions Analysis
Types of Reactions
N~2~-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
Medicinal Chemistry
N~2~-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide has been studied for its potential therapeutic effects, particularly in the context of cancer treatment and neurological disorders.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds with structural similarities have shown significant growth inhibition against various cancer cell lines:
| Compound | Cancer Cell Lines | Percent Growth Inhibition (%) |
|---|---|---|
| 6h | SNB-19 | 86.61 |
| 6h | OVCAR-8 | 85.26 |
| 6h | NCI-H40 | 75.99 |
| 6h | HOP-92 | 67.55 |
These findings suggest that this compound could be a candidate for developing new anticancer therapies .
Neurological Applications
The compound has also been investigated for its potential in treating neurological disorders. A series of alaninamide derivatives were synthesized and evaluated for their antiseizure and antinociceptive properties. Notably, some compounds demonstrated effective results in seizure models, suggesting their potential use in epilepsy treatment.
| Compound ID | ED50 (mg/kg) - MES | ED50 (mg/kg) - 6 Hz (32 mA) | ED50 (mg/kg) - 6 Hz (44 mA) |
|---|---|---|---|
| 26 | 64.3 | 15.6 | 29.9 |
| 28 | 34.9 | 12.1 | 29.5 |
These results indicate a strong pharmacological profile for the development of antiseizure medications .
Enzyme Inhibition Studies
This compound has been explored for its ability to inhibit specific enzymes involved in various biological pathways.
Synthesis and Structural Insights
The synthesis of this compound involves several steps that can be optimized for yield and efficiency. The compound's unique structure allows for various modifications that can enhance its biological activity.
Synthetic Pathways
Research has documented various synthetic routes to produce this compound efficiently:
- Starting Materials : Substituted acetophenones are commonly used as precursors.
- Reaction Conditions : Utilizing azidation followed by reduction techniques has been reported to yield high-purity products.
This versatility in synthesis makes it an attractive candidate for further development in pharmaceutical applications .
Future Directions and Case Studies
Ongoing research is crucial to fully understand the potential of this compound in clinical settings.
Clinical Trials
While preclinical studies show promise, further clinical trials are necessary to evaluate efficacy and safety in human subjects.
Comparative Studies
Comparative studies with similar compounds could elucidate the unique benefits or drawbacks of this compound in therapeutic contexts.
Mechanism of Action
The mechanism of action of N2-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and activity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown strong interactions with target proteins, indicating its potential as a bioactive compound .
Comparison with Similar Compounds
Structural Analogues in the NBOMe Series
The NBOMe compounds (e.g., 25I-NBOMe, 25B-NBOMe, 25C-NBOMe) share the 2,5-dimethoxy substitution pattern on the phenyl ring but differ in backbone structure. These phenethylamine derivatives feature a methoxybenzyl group linked to an ethylamine chain, contrasting with the alaninamide backbone of the target compound .
Table 1: Key Structural Differences
| Compound | Backbone | Aromatic Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Alaninamide | 2-Amino-4,5-dimethoxyphenylmethyl | Amide, primary amine, methoxy |
| 25I-NBOMe | Phenethylamine | 4-Iodo-2,5-dimethoxyphenyl | Secondary amine, methoxy, ether |
| 25B-NBOMe | Phenethylamine | 4-Bromo-2,5-dimethoxyphenyl | Secondary amine, methoxy, ether |
| 25C-NBOMe | Phenethylamine | 4-Chloro-2,5-dimethoxyphenyl | Secondary amine, methoxy, ether |
Research Findings :
- NBOMe compounds exhibit high affinity for serotonin receptors (5-HT2A), leading to potent hallucinogenic effects and significant toxicity .
Aromatic Substitution Analogues
The 2-amino-4,5-dimethoxyphenyl group is also observed in (2-Amino-4,5-dimethoxy-phenyl)-acetonitrile (), a precursor or synthetic intermediate. Unlike the target compound, this analog features a nitrile group instead of an amide-linked alanine residue.
Key Differences :
- Reactivity : The nitrile group in the acetonitrile analog may confer higher chemical reactivity, whereas the amide in the target compound enhances stability .
Amino Acid Derivatives
N-Methylalanine () shares the alanine backbone but lacks the aromatic substitution. Comparisons highlight the role of the 2-amino-4,5-dimethoxyphenylmethyl group in modulating physicochemical properties:
Table 2: Physicochemical Properties
| Property | Target Compound | N-Methylalanine |
|---|---|---|
| Molecular Weight | ~308 g/mol (estimated) | 103.12 g/mol |
| Water Solubility | Likely low (aromatic) | High (polar groups) |
| Bioactivity | Unknown | Metabolic intermediate |
Implications :
- The aromatic group in the target compound may reduce solubility, impacting bioavailability compared to simpler amino acids like N-methylalanine .
Substrate Analogues in Enzymatic Studies
4-Aminobenzoic acid derivatives () share aromatic amino groups but lack methoxy and amide functionalities. These compounds are often used as enzyme inhibitors or substrates, suggesting that the target compound’s dimethoxy and amide groups could influence binding specificity in biochemical assays .
Biological Activity
N~2~-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : CHNO
- IUPAC Name : this compound
This compound exhibits various biological activities through multiple mechanisms:
-
Inhibition of Monoamine Oxidase (MAO) :
- Recent studies have shown that derivatives of alaninamide compounds can act as selective inhibitors of the MAO enzyme family, particularly MAO-A. For instance, compounds structurally related to alaninamide demonstrated IC values in the low micromolar range against MAO-A, indicating significant inhibitory activity .
- Anti-inflammatory Properties :
- Antioxidant Activity :
Table 1: Biological Activities of this compound and Related Compounds
| Activity Type | Compound | IC (µM) | Reference |
|---|---|---|---|
| MAO-A Inhibition | 2a | 0.342 | |
| MAO-B Inhibition | 4e | 0.075 | |
| Anti-inflammatory Activity | This compound | Not specified | |
| Antioxidant Activity | Various derivatives | Varies |
Case Studies
-
Inhibition Studies :
- A study focused on the synthesis and evaluation of new derivatives of alaninamide highlighted their selective inhibition against hMAO-A and hMAO-B enzymes. The most potent inhibitors were subjected to enzyme kinetics and molecular docking studies, revealing strong binding interactions with the active sites of these enzymes .
- Anti-inflammatory Effects :
-
Antioxidant Mechanisms :
- Research on compounds with similar structural motifs indicated a robust antioxidant capacity, which was assessed through various assays measuring DPPH radical scavenging activity and nitric oxide inhibition. These findings suggest that the compound may contribute to cellular protection against oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
